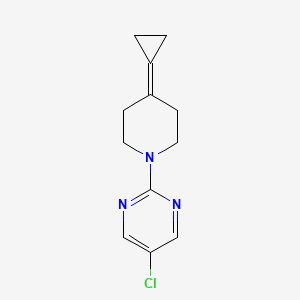

5-Chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine

Description

5-Chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine is a pyrimidine derivative characterized by a chloro-substituted pyrimidine core linked to a 4-cyclopropylidenepiperidine moiety. Pyrimidine derivatives are widely studied in agrochemical research due to their structural versatility and ability to interact with biological targets, particularly in herbicidal applications. The cyclopropylidene group introduces a strained bicyclic system, which may enhance molecular rigidity, bioavailability, and binding affinity compared to simpler substituents.

Properties

IUPAC Name |

5-chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c13-11-7-14-12(15-8-11)16-5-3-10(4-6-16)9-1-2-9/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHCMMKOLGAOOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine typically involves the following steps:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones.

Introduction of the chloro group: Chlorination of the pyrimidine ring can be performed using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

Attachment of the cyclopropylidene group:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine or piperidine rings.

Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of new derivatives with substituted groups on the pyrimidine ring.

Scientific Research Applications

Chemistry:

Synthesis of novel derivatives:

Biology:

Biological activity studies: Researchers study the biological activities of this compound and its derivatives, including their potential as enzyme inhibitors or receptor modulators.

Medicine:

Drug development: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery programs targeting specific diseases.

Industry:

Material science: The compound and its derivatives may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-cyclopropylidenepiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The herbicidal efficacy of pyrimidine derivatives is highly dependent on substituent groups. Below is a comparative analysis of key analogues:

Key Structural Insights

- Pyrazole-Oxy Derivatives: The trifluoroethyl-pyrazole-oxy group in the compound from enhances herbicidal activity through strong electron-withdrawing effects, promoting interaction with plant enzyme systems (e.g., protoporphyrinogen oxidase) .

- Cyclopropylidenepiperidine vs. Alkyne Groups : The strained cyclopropylidene ring in the target compound may improve target binding compared to the linear pentynyl group in , which could increase lipophilicity but reduce specificity.

Activity Profiles

- Weed Spectrum: Pyrazole-oxy derivatives () show broad-spectrum activity against Brassica napus, Echinochloa crus-galli, and Digitaria sanguinalis, with post-emergence efficacy at 750 g/ha . The cyclopropylidenepiperidine group’s larger steric profile may narrow or shift target weed species.

- Mode of Action: Bleaching activity in ’s compound suggests inhibition of carotenoid biosynthesis, a mechanism shared with herbicides like norflurazon. The target compound’s mode of action remains speculative but may involve similar pathways .

Research Findings and Hypotheses

- Substituent Impact: Electron-withdrawing groups (e.g., trifluoroethyl) enhance herbicidal potency, while bulky substituents (e.g., cyclopropylidenepiperidine) may improve persistence in soil or reduce non-target toxicity .

- Synthetic Feasibility : highlights challenges in synthesizing pyrimidine derivatives with complex substituents, suggesting the cyclopropylidenepiperidine group may require advanced cyclization techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.